1-(3-(1H-imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea, commonly referred to as PBD150, is a synthetic organic compound that acts as a potent inhibitor of the enzyme glutaminyl cyclase (QC). [, , , ] It belongs to the class of thiourea derivatives and has emerged as a valuable tool in investigating the biological roles of QC and its potential as a therapeutic target for various diseases, particularly Alzheimer's disease. [, , ]
PBD150 was first synthesized through a ligand-based optimization approach starting with imidazole as a lead structure. [] This involved screening various imidazole derivatives, which ultimately led to the identification of the imidazol-1-yl-alkyl thiourea scaffold. Further optimization of this scaffold through systematic modifications resulted in the development of PBD150 as a potent QC inhibitor. []
PBD150 functions as a competitive inhibitor of QC. [, , ] It binds to the active site of QC, preventing the enzyme from binding to its natural substrates, glutamine or glutamic acid residues at the N-terminus of peptides and proteins. [, , , , , ] This inhibition effectively blocks the cyclization of these residues into pyroglutamate, thereby interfering with QC's biological function. [, , , , , , ]
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5